N-(2-Methylbenzyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSQKLDCBPIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-50-0 | |
| Record name | 4-Piperidinamine, N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reduction of Nitrosopiperidine to Piperidin-4-amine Hydrochloride
A key approach to preparing piperidin-4-amine hydrochloride involves the reduction of nitrosopiperidine intermediates under acidic conditions. This method, described in Chinese patent CN100345828C, includes the following steps:
- Piperidine is treated with sodium nitrite in acidic conditions to form nitrosopiperidine.
- The nitrosopiperidine is then reduced using lithium aluminum hydride (LiAlH4) suspended in anhydrous tetrahydrofuran or ether at low temperature (ice bath).
- The reducing agent is added slowly to the nitrosopiperidine solution, followed by stirring at room temperature.
- The reaction is quenched by slow addition of water, filtered, and the organic solvent is removed under reduced pressure.
- The aqueous layer is acidified with hydrochloric acid, concentrated, and the product is recrystallized from ethanol/ethyl acetate to yield piperidin-4-amine hydrochloride.
This method is notable for its high purity product and reproducibility in laboratory and industrial settings.
The introduction of the 2-methylbenzyl group onto the piperidin-4-amine nitrogen is typically achieved through nucleophilic substitution (alkylation) reactions:
- Piperidin-4-amine hydrochloride is reacted with 2-methylbenzyl chloride or bromide under basic or neutral conditions.
- The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic attack.
- The base used may be potassium carbonate or triethylamine to neutralize the hydrochloride and promote alkylation.
- The reaction mixture is stirred at elevated temperatures (e.g., 50–80°C) for several hours.
- After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
This step yields the free base form of N-(2-Methylbenzyl)piperidin-4-amine.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt, the free base is treated with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent such as ethanol or isopropanol:
- The free base is dissolved in the solvent.
- A stoichiometric amount (typically 1 equivalent) of HCl gas or concentrated hydrochloric acid is introduced.
- The mixture is stirred at ambient temperature until the salt precipitates.
- The solid is collected by filtration, washed, and dried under vacuum.
This salt formation enhances the compound’s stability, solubility, and ease of handling.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrosopiperidine formation | Piperidine + NaNO2 in acidic medium | Forms nitrosopiperidine intermediate |
| Reduction | Lithium aluminum hydride in anhydrous THF/ether, ice bath, then RT | High purity piperidin-4-amine hydrochloride |
| Alkylation | 2-Methylbenzyl chloride/bromide + base (K2CO3/Et3N), DMF or acetonitrile, 50–80°C | Forms N-(2-Methylbenzyl)piperidin-4-amine free base |
| Salt formation | HCl gas or concentrated HCl in ethanol or isopropanol | Yields hydrochloride salt with improved properties |
- The reduction step using lithium aluminum hydride is sensitive to moisture and temperature; strict anhydrous conditions and controlled addition rates improve yield and purity.
- Alkylation efficiency depends on the choice of base and solvent; potassium carbonate in DMF is commonly preferred for higher conversion rates.
- Salt formation is optimized by controlling solvent polarity and temperature to maximize crystallization yield and purity.
- Alternative reducing agents and alkylation methods have been explored but LiAlH4 reduction and nucleophilic substitution with benzyl halides remain the most reliable and scalable.
The preparation of N-(2-Methylbenzyl)piperidin-4-amine hydrochloride involves a well-established sequence of nitrosation, reduction, alkylation, and salt formation. The reduction of nitrosopiperidine to piperidin-4-amine hydrochloride using lithium aluminum hydride is a critical step, followed by efficient alkylation with 2-methylbenzyl halides. The final hydrochloride salt formation ensures the compound’s stability and usability in pharmaceutical applications. These methods are supported by robust patent literature and have been validated in both research and industrial contexts.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
N-(2-Methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride
- Structure : Para-methylbenzyl substitution.
- Key Differences : The para-methyl group reduces steric hindrance compared to the ortho-methyl group in the target compound. This positional isomerism may enhance binding to flat receptor pockets due to improved spatial alignment.
- Data : Molecular weight = 246.76 g·mol⁻¹ (identical to target compound). Purity ≥95% .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride
- Structure : Para-chlorobenzyl substitution with an additional N-methyl group.
- The N-methylation reduces basicity, altering pharmacokinetics.
- Data : Molecular formula = C₁₃H₂₀Cl₂N₂ (MW: 275.22 g·mol⁻¹). Purity ≥95% .
N-(3-Fluorophenyl)piperidin-4-amine Hydrochloride
- Structure : Fluorine substitution at the meta position on the phenyl ring.
- Key Differences : Fluorine’s small size and electronegativity enhance metabolic stability and CNS penetration. However, the absence of a benzyl linker reduces lipophilicity.
- Data : Molecular formula = C₁₁H₁₆ClFN₂ (MW: 230.71 g·mol⁻¹). Boiling point = 346.8°C .
N-(2,5-Dichlorobenzyl)piperidin-4-amine Hydrochloride
Core Structural Modifications
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride
- Structure : Incorporates a benzooxazole heterocycle and a methoxyphenyl group.
- The dihydrochloride salt improves solubility in polar solvents.
- Data: Yield = Not specified; purity inferred from analytical methods in .
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine Hydrochloride
- Structure : Additional methanamine group on the piperidine core.
- Key Differences : The extended alkyl chain may increase conformational flexibility, affecting target selectivity.
- Data: Synonyms include (4-fluorophenyl)methylamine hydrochloride .
Physicochemical and Pharmacological Properties
Biological Activity
N-(2-Methylbenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H21ClN2
- Molecular Weight : Approximately 255.78 g/mol
- Structure : The compound features a piperidine ring with a methyl group and a 2-methylbenzyl substituent, which contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Inhibition of Heat Shock Proteins (HSPs) : The compound has been identified as an inhibitor of heat shock proteins, which play crucial roles in cellular stress responses and are implicated in various diseases, including cancer. Inhibition of HSPs may enhance the efficacy of certain cancer therapies by promoting apoptosis in tumor cells.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative disorders. The compound may influence pathways associated with neurotransmitter regulation, making it a candidate for further studies in neuropharmacology.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties against various bacterial strains, indicating that this compound could have similar effects .
1. Heat Shock Protein Inhibition
A study focused on the inhibition of HSPs demonstrated that this compound effectively reduced HSP expression levels in cancer cell lines. This effect was linked to enhanced sensitivity to chemotherapeutic agents, suggesting its potential as an adjunct treatment in cancer therapy.
2. Neuropharmacological Applications
In a study examining the effects on cholinesterase enzymes, compounds similar to this compound showed promise as multi-target agents against Alzheimer's disease (AD). These compounds inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of AD . The ability to modulate these enzymes positions this compound as a potential therapeutic candidate for cognitive enhancement.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-Methyl-N-(2-methylbenzyl)piperidin-4-amine | C14H23ClN | Exhibits heat shock protein inhibition |
| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | C13H20ClFN | Potential different receptor interactions |
| N-Methyl-N-(3-methylbenzyl)piperidin-4-amine | C14H23ClN | Similar structure but different aromatic substitution |
The table above highlights the structural variations among related compounds, emphasizing how specific substitutions can influence biological activity.
Q & A
Q. What are the optimal synthetic routes for N-(2-Methylbenzyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of piperidin-4-amine with 2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like acetonitrile or THF. Elevated temperatures (60–80°C) improve reaction kinetics, while inert atmospheres prevent oxidation . For scalability, continuous flow reactors enable precise control of parameters (temperature, pressure), achieving yields >85% . Post-synthesis, dihydrochloride salt formation enhances aqueous stability and solubility .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzyl and piperidine protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions ([M+H]⁺ for free base; [M+2H-Cl]⁺ for hydrochloride) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store as a dihydrochloride salt at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Solubility in aqueous buffers (pH 4–6) is optimal, while prolonged exposure to >40°C or alkaline conditions (pH >8) risks decomposition .
Advanced Research Questions
Q. How does the methylbenzyl substituent influence structure-activity relationships (SAR) in receptor-binding studies?
The 2-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs. In silico docking studies suggest the methyl group stabilizes hydrophobic interactions with aromatic residues in CNS targets (e.g., serotonin receptors). However, meta-substitution (3-methyl) reduces affinity by 10-fold compared to ortho-substitution (2-methyl) due to steric clashes .
Q. How should researchers address contradictions in reported biological activity data across structural analogs?
Discrepancies often arise from:
- Substituent Position : Methoxy vs. methyl groups at the benzyl position alter electron density and binding kinetics (e.g., 2-methoxy analogs show higher σ₁ receptor affinity than 4-methoxy derivatives) .
- Salt Form : Dihydrochloride salts (vs. free bases) improve solubility but may mask intrinsic activity in cell-based assays due to counterion effects .
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or membrane permeability assays (e.g., PAMPA vs. Caco-2) impact reported IC₅₀ values .
Q. What strategies are effective in identifying biological targets for this compound?
- Radioligand Binding Assays : Screen against receptor panels (e.g., GPCRs, kinases) using tritiated analogs. For example, piperidine derivatives show nM affinity for H₃ histamine receptors .
- Proteomics : Chemical proteomics with photoaffinity labeling can map interactomes in neuronal lysates .
- Functional Assays : Calcium flux or cAMP modulation in HEK293 cells transfected with candidate receptors .
Q. How can solubility challenges be mitigated in in vivo studies?
- Salt Optimization : Dihydrochloride forms increase aqueous solubility (e.g., >41.6 µg/mL at pH 7.4) compared to free bases .
- Co-solvents : Use 10% DMSO/PEG-400 in saline for intravenous administration .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability by 3-fold in rodent models .
Q. What analytical techniques resolve impurities observed during synthesis?
Q. What green chemistry approaches apply to large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction times from 24h to 2h with comparable yields (85–90%) .
- Solvent-Free Alkylation : Ball milling piperidin-4-amine with 2-methylbenzyl bromide minimizes waste .
- Catalytic Methods : Recyclable Pd/C for reductive amination steps lowers heavy metal contamination .
Q. How does the compound’s stability vary under physiological conditions?
In plasma (pH 7.4, 37°C), the hydrochloride form exhibits a half-life of 6h, degrading to N-dealkylated metabolites. Stability increases in acidic buffers (pH 4.0, t₁/₂ >24h), suggesting enteric coating for oral delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
